molecular formula C15H16N2 B3347903 9-Acridinamine, 3,4-dihydro-3,3-dimethyl- CAS No. 146352-11-6

9-Acridinamine, 3,4-dihydro-3,3-dimethyl-

Cat. No.: B3347903
CAS No.: 146352-11-6
M. Wt: 224.3 g/mol
InChI Key: LXEOASMACBAUBO-UHFFFAOYSA-N
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Description

9-Acridinamine, 3,4-dihydro-3,3-dimethyl- is a chemical compound with the molecular formula C15H16N2 It is a derivative of acridine, a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Acridinamine, 3,4-dihydro-3,3-dimethyl- typically involves the reduction of acridine derivatives. One common method includes the reduction of 9-nitroacridine using hydrogen in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production of 9-Acridinamine, 3,4-dihydro-3,3-dimethyl- often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

9-Acridinamine, 3,4-dihydro-3,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be further reduced to form more saturated derivatives.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Nucleophiles such as amines and thiols are used under mild conditions.

Major Products Formed

    Oxidation: N-oxides of 9-Acridinamine, 3,4-dihydro-3,3-dimethyl-.

    Reduction: More saturated acridine derivatives.

    Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

9-Acridinamine, 3,4-dihydro-3,3-dimethyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Investigated for its potential use in anticancer therapies, particularly in targeting DNA.

    Industry: Utilized in the production of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of 9-Acridinamine, 3,4-dihydro-3,3-dimethyl- involves its interaction with DNA. It intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to potential applications in anticancer therapies. The molecular targets include DNA and various enzymes involved in DNA processing.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound, known for its use in dye production and as a precursor for other derivatives.

    9-Aminoacridine: Another derivative with similar DNA intercalating properties, used in biological research.

    3,6-Diaminoacridine: Known for its use as an antiseptic and in the treatment of certain infections.

Uniqueness

9-Acridinamine, 3,4-dihydro-3,3-dimethyl- is unique due to its specific structural modifications, which enhance its stability and photophysical properties. These modifications make it particularly useful in applications requiring stable fluorescent probes and in the development of novel therapeutic agents.

Properties

IUPAC Name

3,3-dimethyl-4H-acridin-9-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-15(2)8-7-11-13(9-15)17-12-6-4-3-5-10(12)14(11)16/h3-8H,9H2,1-2H3,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEOASMACBAUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC3=CC=CC=C3C(=C2C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349867
Record name 9-Acridinamine, 3,4-dihydro-3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146352-11-6
Record name 9-Acridinamine, 3,4-dihydro-3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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